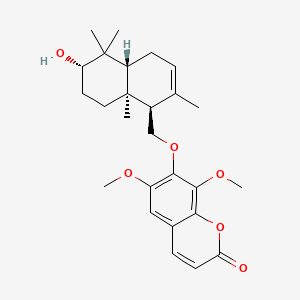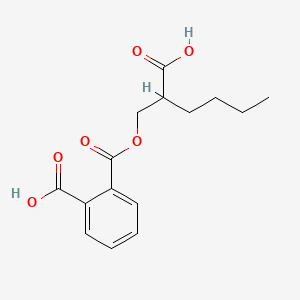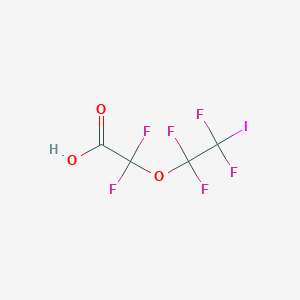![molecular formula C8H13NO2 B14411037 (6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one CAS No. 86541-17-5](/img/structure/B14411037.png)
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[420]octan-8-one is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a lactone or an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one: Lacks the (6R) configuration, which may affect its biological activity.
2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-ol: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
Uniqueness
(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[420]octan-8-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
86541-17-5 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(6R)-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C8H13NO2/c1-8(2)9-6(3-4-11-8)5-7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Clé InChI |
KKODTABNKDRKAY-ZCFIWIBFSA-N |
SMILES isomérique |
CC1(N2[C@H](CCO1)CC2=O)C |
SMILES canonique |
CC1(N2C(CCO1)CC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


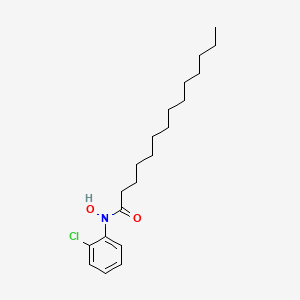
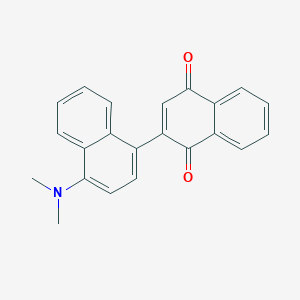

![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
![1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one](/img/structure/B14410971.png)
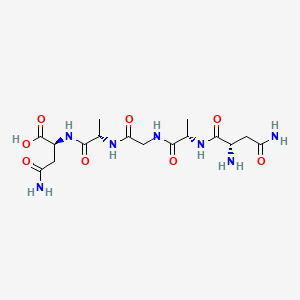
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14410976.png)
![6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410978.png)

